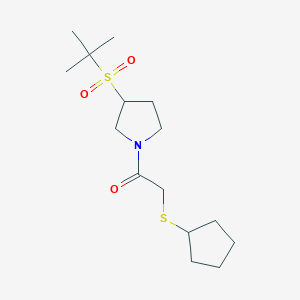

![molecular formula C21H18BrN3O2S B2712761 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide CAS No. 877791-36-1](/img/structure/B2712761.png)

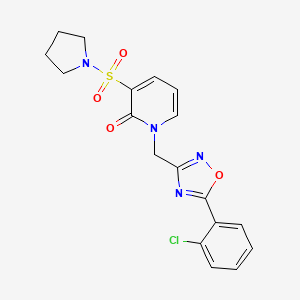

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur-containing compound. The bromophenyl and acetamide groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the thiazolidine ring. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its relatively large size .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar cyano and acetamide groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Profile

Researchers have developed various synthesis methods for compounds structurally related to 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide, focusing on their potential antimicrobial applications. For instance, the synthesis of novel Schiff bases and Thiazolidinone derivatives has been reported, with these compounds being evaluated for their antibacterial and antifungal activities. The process involves the esterification of p-bromo-m-cresol, followed by reactions leading to the formation of Thiazolidinone derivatives, which are then characterized and tested for antimicrobial efficacy (Fuloria et al., 2014).

Another study focused on the synthesis of novel Thiazole, Pyridone, Pyrazole, Chromene, and Hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and evaluated for their antimicrobial potential, showcasing promising results (Darwish et al., 2014).

Antimicrobial Evaluation

The antimicrobial evaluation of these compounds reveals their potential as effective agents against various bacterial and fungal strains. For example, compounds synthesized from 2-(1,3-thiazolidin-2-ylidene)acetamides were tested for their in vitro antibacterial and antifungal activities, showing efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Baviskar et al., 2013). This research underscores the importance of structural modifications in enhancing the antimicrobial properties of Thiazolidinone derivatives.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYAAWQBUMSQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)

![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2712696.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)